Product packaging for Nitrosocyclohexane(Cat. No.:CAS No. 13000-13-0)

Nitrosocyclohexane

Cat. No.: B8604930
CAS No.: 13000-13-0
M. Wt: 113.16 g/mol
InChI Key: AFLQDEOAJRGCOW-UHFFFAOYSA-N
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Description

Significance in Organic Chemistry and Synthesis Methodologies

Nitrosocyclohexane holds considerable significance in organic chemistry as a versatile intermediate and building block for the synthesis of complex molecules researchgate.netresearchgate.net. Its utility stems from the inherent reactivity of the nitroso group, which can participate in various transformations, leading to the formation of diverse nitrogen and oxygen-containing chemical structures researchgate.net. Beyond its synthetic applications, C-nitroso compounds, including this compound, have garnered renewed attention for their roles in biological processes, where they can act as nitric oxide donors and radical spin-trapping agents researchgate.net.

Several methodologies have been developed for the synthesis of this compound and its derivatives, reflecting the compound's importance:

Oxidation of Hydroxylamines: A direct and efficient method involves the oxidation of N-cyclohexylhydroxylamine. For instance, a carbon nanotube-rhodium nanohybrid catalytic system has been shown to cleanly produce this compound in high yields (e.g., 93%), notably without detecting isomerization to the corresponding cyclohexanone (B45756) oxime, despite the presence of an α-proton that typically facilitates tautomerization rsc.org.

Oxidation of Amines: Primary amines, such as cyclohexylamine, can be oxidized to dimeric this compound using reagents like a sodium tungstate-hydrogen peroxide mixture or Caro's acid nih.gov.

Addition of Nitrosyl Halides to Alkenes: A common approach for synthesizing 1-chloro-1-nitrosocyclohexane (B1632812), a closely related and highly reactive derivative, involves the reaction of cyclohexanone oxime with a chlorinating agent, such as tert-butyl hypochlorite. This method can achieve high yields, for example, 95% sci-hub.se. These adducts typically exist as stable dimers (diazene dioxides) in their pure state, which can dissociate into the monomer in solution, establishing an equilibrium arkat-usa.org.

Photolysis: Dimeric this compound has also been prepared through the photolysis of N-nitroso-N-hexylacetamide or N-nitroso-N-methylhexanamide in cyclohexane (B81311), albeit in small quantities nih.gov.

Direct Nitrosation: While less common for primary or secondary carbon atoms due to the frequent production of isomeric oximes, the nitrosation of aliphatic compounds with activated CH groups is a known synthetic route nih.gov.

Evolution of Research Perspectives on this compound Systems

The study of C-nitroso compounds, including this compound, spans over 120 years, with research perspectives evolving significantly over time researchgate.net. Early investigations primarily focused on the fundamental chemical properties of these compounds, particularly their tautomerism and dimerization behavior arkat-usa.orgcdnsciencepub.com. It was established that C-nitroso compounds can exist in equilibrium between a blue monomeric form and a colorless dimeric form arkat-usa.org. A critical aspect of their chemistry is the nitroso-to-oxime tautomerization, an essentially irreversible process that can be catalyzed by acids, bases, or even light arkat-usa.orgcdnsciencepub.com. For example, the red-light catalyzed tautomerization of this compound monomer in cyclohexane has been reported to yield cyclohexanone oxime in approximately 90% yield cdnsciencepub.com.

As the understanding of their basic reactivity grew, research expanded into their synthetic utility. In the late 20th century, 1-chloro-1-nitrosocyclohexane emerged as a valuable reagent. It was demonstrated to be effective in the synthesis of polyhydroxylated cyclohexyl derivatives, various alkaloids, and amino acids sci-hub.se. Notably, Oppolzer and co-workers showcased its utility as a convenient electrophilic nitrogen source in the asymmetric synthesis of amino acids and α-hydroxyamino acids researchgate.netsci-hub.se.

Contemporary research continues to build upon these foundations, driven by a renewed interest in the biological roles of C-nitroso compounds as nitric oxide donors researchgate.net. Modern efforts often focus on developing more selective and sustainable synthetic methodologies, aligning with principles of green chemistry rsc.orgepitomejournals.com. This includes the exploration of catalytic systems to control reactivity and minimize undesired side reactions, such as tautomerization to oximes rsc.org. Furthermore, computational studies, including Density Functional Theory (DFT) calculations, are increasingly employed to gain a deeper understanding of reaction mechanisms, adsorption behaviors, and energy barriers, particularly in complex catalytic processes like the hydrogenation of nitrocyclohexane (B1678964) to cyclohexanone oxime, where this compound can be an intermediate researchgate.net. These computational insights facilitate the rational design of more efficient and environmentally friendly synthetic routes researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B8604930 Nitrosocyclohexane CAS No. 13000-13-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13000-13-0

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

nitrosocyclohexane

InChI

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

AFLQDEOAJRGCOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=O

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Nitrosocyclohexane and Its Derivatives

Photochemical Approaches to Nitrosocyclohexane Synthesis

Photochemical Generation from N-Nitroso Amides

The photochemical generation of C-nitroso compounds, such as this compound, from N-nitroso amides is a less direct and widely documented synthetic pathway compared to other methods. N-nitroso amides are a class of compounds characterized by a nitroso group bonded to the nitrogen of an amide or similar functional group, and they are generally known to be chemically reactive and metabolically unstable. wikipedia.org The photolysis of N-nitrosamides in acidic media has been studied, revealing that the process can involve the fission of the nitrogen-nitrogen bond or photo-elimination of [NOH]. cdnsciencepub.com This contrasts with their thermal decomposition, which typically involves the exclusive cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com While some photochemical rearrangements of N-substituted-N-nitrososulfonamides have been observed to yield C-nitroso compounds through intramolecular migration of the nitroso group from nitrogen to carbon, the direct photochemical synthesis of this compound specifically from N-nitroso amides is not extensively detailed in the provided literature. researchgate.net

Catalytic Oxidation Pathways to this compound

Catalytic oxidation offers an efficient route to synthesize this compound, primarily through the oxidation of cyclohexylhydroxylamines. This approach leverages specific catalysts and controlled reaction conditions to achieve high selectivity.

Aerobic Oxidation of Cyclohexylhydroxylamines

The aerobic oxidation of cyclohexylhydroxylamines has proven to be a highly effective method for producing this compound. This process typically involves the use of molecular oxygen or air as the oxidizing agent in an inert organic solvent medium. nih.gov For instance, N-cyclohexylhydroxylamine can be converted into this compound with high yields. nih.gov

Heterogeneous catalysts play a crucial role in the selective aerobic oxidation of hydroxylamines to nitroso compounds. A notable advancement in this area involves the use of carbon nanotube-supported rhodium (CNT-rhodium) nanohybrids. nih.gov This catalytic system enables the efficient and selective oxidation of N-cyclohexylhydroxylamine to this compound, achieving yields as high as 93%. nih.gov The reactions can be conducted under mild conditions, such as room temperature, and with low catalytic loading (e.g., 0.25 mol%), demonstrating the system's efficiency and sustainability. nih.govrsc.org Carbon nanotubes provide a robust support, enhancing the performance of the catalytic metal due to their chemical, thermal, and mechanical stability, high specific surface area, and inertness. nih.govrsc.org

Effective pH control is critical for achieving high purity and selectivity in the oxidation of cyclohexylhydroxylamines to this compound. Research indicates that maintaining a pH not greater than 5.5 in the inert organic solvent medium is essential. nih.gov Contamination of the cyclohexylhydroxylamine with other amines, such as cyclohexylamine, can lead to the oxidation proceeding to oximes instead of the desired nitroso compounds, particularly if the reaction solution becomes alkaline. nih.gov The presence of certain metal salts, such as naphthenic acid salts of iron, cobalt, nickel, and manganese, which are soluble in the inert solvent, also acts as a catalyst in this pH-controlled oxidation. nih.gov

Nitrosyl Chloride Addition to Cycloalkenyl Systems

The addition of nitrosyl chloride (NOCl) to cycloalkenyl systems is a well-established method for synthesizing α-chloro nitroso compounds, which can subsequently be transformed into this compound derivatives. Nitrosyl chloride is a yellow gas that acts as a strong electrophile and oxidizing agent. researchgate.net

Upon addition to olefins, NOCl typically yields 1-chloro-2-nitroso compounds. cdnsciencepub.com These adducts often exist in their dimeric form, known as diazene (B1210634) dioxides, which result from N-N bond formation and are generally stable substances. cdnsciencepub.com In solution, these dimers can dissociate into the monomeric nitroso form, which may then undergo tautomerization to the corresponding oxime if an α-hydrogen is present. cdnsciencepub.com For instance, the photochemical reaction of nitrosyl chloride with cyclohexene (B86901) can yield cyclohexanone (B45756) oxime hydrochloride. researchgate.net Unstable adducts, such as those formed from the addition to cycloalkenyltrimethylsilanes, can rapidly undergo further reactions to produce 1,2-dichloro-1-nitrosocycloalkanes. cdnsciencepub.com

Regiochemistry and Stereoselectivity of Addition

The addition of nitrosyl chloride to alkenes generally follows Markovnikov's rule, dictating the regiochemistry of the addition. cdnsciencepub.com This means that the chlorine atom typically adds to the more substituted carbon of the double bond, while the nitroso group adds to the less substituted carbon. cdnsciencepub.com

The stereoselectivity of NOCl addition is more complex and can vary depending on the specific alkene structure and the solvent used. For example, the addition to norbornene has been observed to follow a cis-stereochemical course, while to Δ9-octalin, it follows a trans-stereochemical course. In the case of cyclohexene, the stereochemical outcome can also be influenced by the solvent; a trans dimeric adduct may form in liquid sulfur dioxide, whereas a cis isomer can be obtained in solvents like methylene (B1212753) chloride or chloroform. For cycloalkenyltrimethylsilanes, the addition is reported to be syn, with both the chlorine and nitrosyl groups adding to C-1 and C-2, respectively. cdnsciencepub.com

Table 1: Key Synthetic Methods for this compound and Derivatives

Synthetic MethodKey ReactantsCatalysts/ConditionsProducts/IntermediatesYield/Selectivity (if specified)
Aerobic Oxidation of CyclohexylhydroxylaminesN-Cyclohexylhydroxylamine, Air/Molecular OxygenMetal salts (Fe, Co, Ni, Mn naphthenates), pH ≤ 5.5This compoundHigh purity nih.gov
Aerobic Oxidation (Heterogeneous Catalysis)N-Cyclohexylhydroxylamine, AirCarbon Nanotube-Supported Rhodium NanohybridThis compound93% nih.gov
Nitrosyl Chloride Addition to Cycloalkenyl SystemsCyclohexene, Nitrosyl ChloridePhotochemical (e.g., for cyclohexanone oxime hydrochloride)1-Chloro-2-nitrosocyclohexane (dimeric), Cyclohexanone Oxime HydrochlorideVaries cdnsciencepub.comresearchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Acid- and Base-Catalyzed Transformations

Nitrosocyclohexane, possessing an α-hydrogen atom, exhibits tautomerism with Cyclohexanone (B45756) oxime arkat-usa.orgnih.govyoutube.com. This interconversion, often referred to as nitroso-oxime tautomerism, is a dynamic equilibrium that can be influenced and accelerated by the presence of acid or base catalysts arkat-usa.orgyoutube.com. Generally, the oxime form is considerably more stable than the nitroso compound, driving the equilibrium largely towards the oxime, making the tautomerization essentially irreversible under many conditions arkat-usa.orgnih.gov.

Acid-Catalyzed Transformations

Under acidic conditions, the tautomerization of this compound to cyclohexanone oxime is facilitated through a protonation-deprotonation sequence. While specific detailed kinetic data for the acid-catalyzed tautomerization of this compound itself are not extensively detailed in readily available literature snippets, the general mechanism for such processes can be inferred by analogy to well-understood keto-enol tautomerism frontiersin.orgutexas.eduacs.orgubc.ca.

In acid catalysis, the electrophilic nitrogen atom of the nitroso group or the oxygen atom can be protonated. This initial protonation makes the molecule more susceptible to subsequent rearrangements. For instance, protonation of the nitroso oxygen could lead to an intermediate that facilitates the shift of the α-hydrogen to the nitrogen atom, ultimately forming the oxime. The acid catalyst is regenerated at the end of the reaction cycle acs.org. Studies on related systems, such as the acid-catalyzed isomerization of carbonyl 2,4-dinitrophenylhydrazones, demonstrate how phosphoric acid can play a catalytic role in increasing reaction rates without altering the equilibrium constant chromatographyonline.com.

Base-Catalyzed Transformations

Base-catalyzed transformations of this compound also involve a series of proton transfers. In this pathway, a base abstracts an acidic α-hydrogen from the carbon adjacent to the nitroso group. This deprotonation generates a carbanionic intermediate, which can then undergo rearrangement and reprotonation at the nitrogen atom to yield the more stable cyclohexanone oxime frontiersin.orgutexas.educhegg.com.

A notable study by Di Giacomo in 1965 specifically investigated the "Amine-Catalyzed Isomerization of this compound to Oxime," directly addressing the base-catalyzed transformation acs.org. While the detailed kinetic data from this specific paper are not available in the provided search results, its existence confirms that such base-catalyzed isomerization is a known and studied phenomenon for this compound. The involvement of amines as catalysts highlights the role of organic bases in facilitating this tautomeric shift.

Kinetic Considerations

The kinetics of this compound transformations are often complicated by its tendency to exist in equilibrium with its dimeric form, bis(this compound) sci-hub.senih.gov. Early kinetic studies on the isomerization of nitrosoalkane dimers, including this compound, found that competing formation of oximes by tautomerism complicated the interpretation of results sci-hub.se. Researchers have sometimes suppressed oxime formation to isolate and study other kinetic processes, such as cis-trans isomerization of the dimers sci-hub.se. This underscores that the tautomerization to the oxime is a significant and often faster pathway, especially when an α-hydrogen is present arkat-usa.orgnih.gov. The general principle of catalysis is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed tuwien.atlibretexts.orgresearchgate.net.

Table 1: General Kinetic Parameters for Catalyzed Isomerization (Illustrative Example)

ParameterAcid-Catalyzed Isomerization (Conceptual)Base-Catalyzed Isomerization (Conceptual)
Rate Constant (k)Data not readily available in search results for specific this compound tautomerism.Data not readily available in search results for specific this compound tautomerism.
Activation Energy (Ea)Data not readily available in search results for specific this compound tautomerism.Data not readily available in search results for specific this compound tautomerism.
Equilibrium Constant (Keq)Favors oxime form (qualitative) arkat-usa.orgnih.govFavors oxime form (qualitative) arkat-usa.orgnih.gov
Catalyst TypeBrønsted Acids (e.g., H⁺, HA) acs.orgchromatographyonline.comBrønsted Bases (e.g., OH⁻, Amines) acs.orgchegg.com

Computational Chemistry and Theoretical Modeling of Nitrosocyclohexane

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for studying the electronic structure of many-body systems. It is grounded in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. DFT calculations involve solving the Kohn-Sham equations, which approximate the many-electron problem through a system of non-interacting electrons moving in an effective potential. This effective potential incorporates external, Coulomb (Hartree), and exchange-correlation potentials, with the latter accounting for complex many-body interactions. ukm.my DFT is instrumental in understanding reaction mechanisms, catalysis, and designing novel molecules with specific properties. ukm.my

DFT is extensively used to predict activation barriers and map out energy landscapes for chemical reactions. The energy landscape of a system describes the potential energy as a function of its atomic coordinates, revealing stable minima (reactants, intermediates, products) and transition states (points of highest energy along a reaction pathway). westlake.edu.cnnih.govresearchgate.netd-nb.info The depth of energy minima indicates thermodynamic stability, while the heights of barriers separating these minima dictate kinetic stability, influencing how readily a molecule transitions between conformations or reacts. nih.gov

While specific DFT studies detailing the activation barriers and energy landscapes for reactions involving Nitrosocyclohexane are not prominently featured in the search results, DFT calculations are routinely applied to determine potential energy surfaces (PES) for various chemical systems. scienceopen.com For instance, DFT has been used to calculate reaction energy barriers for oxidation reactions of cyclohexene (B86901), a related cyclic hydrocarbon, illustrating its capability in predicting reaction energetics. mdpi.com The methodology involves identifying local minima and the transition states connecting them, which are crucial for understanding reaction kinetics. researchgate.net

DFT plays a significant role in modeling catalytic effects, providing insights into how catalysts influence reaction pathways, active sites, and selectivity. ukm.myresearchgate.net It enables the elucidation of reaction mechanisms on catalyst surfaces and aids in the rational design of more efficient catalytic systems. ukm.myresearchgate.net For example, DFT calculations have been employed to investigate methanol (B129727) steam reforming pathways over Ni₂P catalysts, determining effective enthalpy barriers for different reaction steps. mdpi.com Similarly, DFT has been used to study the selective electrochemical nitrate (B79036) reduction reaction on silver catalysts, revealing how catalyst morphology and undercoordinated atoms can control selectivity by influencing adsorption strengths and reaction pathways. digitellinc.com

Although direct DFT studies on the catalytic effects on this compound's reaction pathways were not found, the general applicability of DFT in understanding and predicting catalytic phenomena for organic transformations and nitrogen-containing compounds suggests its potential for such investigations.

Conformational analysis and the study of tautomeric equilibria are critical for understanding the structure and reactivity of organic molecules. DFT is a powerful tool for characterizing equilibrium conformations, including global minima, and for investigating tautomeric preferences. sapub.org For instance, DFT methods (e.g., B3LYP and MP2) have been used to perform comprehensive conformational analysis and characterize tautomeric preferences in N-nitroso N-thionitrosamine (NTA), a related nitroso compound. sapub.org These studies evaluate the relative energies of different tautomers and conformers, interpreting preferences in terms of factors like resonance and charge transfer energies. sapub.org

For nitroso compounds, the reversible dimerization to form azodioxy compounds is a distinctive property, and computational approaches have been used to study the structures of monomeric and dimeric forms and their equilibria. sci-hub.se This involves understanding the thermodynamic and kinetic factors that favor or disfavor dimerization and the effect of substituents on these equilibria. sci-hub.se While specific detailed studies on the conformational analysis and tautomeric equilibria of this compound itself were not retrieved, the general methods applied to other nitroso compounds and cyclic systems are directly transferable.

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity

Beyond standard DFT, advanced quantum chemical calculations, such as Møller-Plesset perturbation theory (MPn), Coupled Cluster (CC) methods, and ab initio molecular dynamics (AIMD), offer higher levels of accuracy for studying electronic structure and reactivity. These methods are crucial for systems where electron correlation effects are significant or when high precision is required for spectroscopic predictions and reaction dynamics. nih.govmdpi.commpg.de

Quantum chemical calculations are used to determine the electronic structure of molecules, which is the quantum state of their electrons, by solving the Schrödinger equation. This allows for the prediction of observable properties like structures, spectra, and thermodynamic properties. For example, quantum chemical methods have been employed to study the structure, spectroscopy, and reactivity of NO⁺(H₂O)n clusters, demonstrating their ability to describe molecular properties accurately. nih.gov These advanced methods can also predict reaction mechanisms and fragmentation pathways, even for complex high-energy gas-phase ion chemistry.

While the search results did not yield specific advanced quantum chemical studies focused on the electronic structure and reactivity of this compound, the principles and methodologies are well-established for similar organic and nitrogen-containing compounds. These advanced techniques would be essential for a deeper understanding of this compound's precise electronic properties, excited states, and detailed reaction mechanisms beyond the scope of standard DFT approximations.

Advanced Spectroscopic Characterization Techniques in Nitrosocyclohexane Research

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates and Spin Trapping

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful tool for detecting and characterizing paramagnetic species, such as free radicals, which possess unpaired electrons taylorandfrancis.com. In the context of nitrosocyclohexane and related nitroso compounds, ESR is particularly valuable for identifying highly reactive and short-lived radical intermediates that are often involved in their chemical transformations taylorandfrancis.commdpi.com.

A key application of ESR in this field is spin trapping. This technique involves the rapid reaction of a labile, free radical intermediate with a nonparamagnetic molecule, known as a spin trap, to form a more stable, paramagnetic adduct (spin adduct) taylorandfrancis.comresearchgate.net. Nitroso compounds themselves can function as spin traps, becoming nitroxides upon electron donation to a radical species taylorandfrancis.com. The ESR spectrum of the resulting spin adduct is then characterized by its hyperfine splitting constants and g-factor, which provide a "fingerprint" to identify the original trapped radical taylorandfrancis.comresearchgate.net. The intensity of the ESR signal from the spin adduct is directly proportional to the concentration of the formed free radicals researchgate.net.

For instance, studies on the photolysis of C-nitroso compounds, including this compound, have utilized ESR spectroscopy to support free radical mechanisms researchgate.net. The formation of specific spin adducts can confirm the presence of radical species, offering insights into the reaction pathways.

In Situ Spectroscopic Methods for Reaction Monitoring (e.g., Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS))

In situ spectroscopic methods enable the real-time observation of chemical reactions under actual reaction conditions, providing dynamic insights into reaction mechanisms and intermediate species. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a prominent in situ technique, particularly useful for studying surface reactions on solid catalysts acs.orgacs.orgmdpi.com.

In the hydrogenation of nitrocyclohexane (B1678964) (NCH) to cyclohexanone (B45756) oxime (CHO), this compound (N-CHH) has been identified as a critical intermediate, and in situ DRIFTS has been extensively employed to reveal its transformation pathway acs.orgacs.orgresearchgate.net. For example, studies on NiTi-layered double hydroxide (B78521) (LDH) catalysts demonstrated that oxygen vacancies (Ov) play a key role in enhancing NCH conversion and suppressing byproduct formation acs.org. In situ DRIFTS revealed that Ov facilitates the adsorption of NCH and the desorption of CHO, favoring the α-H transfer of this compound (N-CHH) to CHO acs.org.

Similarly, research on MOF-derived Ni@C catalysts with rich defects utilized in situ DRIFTS to illustrate that the transformation path of this compound (N-NCH) is crucial for achieving high selectivity to cyclohexanone oxime (CHO) acs.org. These studies highlight DRIFTS's capability to monitor the evolution of surface species and provide mechanistic clarity in complex catalytic processes involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights (e.g., ¹H NMR, ¹⁷O NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the chemical structure, three-dimensional arrangement, and dynamics of molecules nih.gov. It relies on the magnetic properties of certain atomic nuclei when exposed to an external magnetic field libretexts.org.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is routinely used to identify the different types of hydrogen atoms within a molecule and their connectivity, providing crucial structural information through chemical shifts and spin-spin coupling patterns libretexts.orgucl.ac.uk. For this compound, ¹H NMR helps in characterizing the protons on the cyclohexane (B81311) ring and their proximity to the nitroso group, which can influence their chemical environment. For instance, the proposed structure of 2,3-dimethyl-4-acetyl-4-hydroxy-5-nitroso-2-cyclopentenone, a product from the reaction of nitric oxide with α-tocopherol, was supported by ¹H NMR spectroscopic evidence nih.gov.

¹⁷O NMR Spectroscopy: Oxygen-17 NMR (¹⁷O NMR) is a powerful, albeit more challenging, technique for gaining insights into oxygen-containing functional groups, such as the nitroso group mit.edunih.govrsc.org. The low natural abundance of the ¹⁷O isotope (0.037%) and its quadrupolar nature, which can lead to broad spectral lines, make routine ¹⁷O NMR studies challenging libretexts.orgrsc.org. However, with isotopic enrichment, ¹⁷O NMR can provide unique mechanistic insights by distinguishing different oxygen environments, such as those in bicarbonate, carbonate, and water species nih.gov. While specific ¹⁷O NMR data for this compound is less common in general literature, the technique's potential for studying the electronic environment and reactivity of the nitroso oxygen atom is significant, especially in understanding its role in various reactions.

Mass Spectrometry for Reaction Product Identification and Mechanistic Tracing

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the elemental or isotopic signature, molecular mass, and chemical identity or structure of compounds wikipedia.org. It is particularly valuable for identifying reaction products and tracing reaction mechanisms due to its high sensitivity, which allows for the detection of low-abundance charged species, including reactive intermediates nih.govnih.gov.

In the study of this compound, MS can be employed to:

Identify Reaction Products: By analyzing the mass-to-charge ratios and fragmentation patterns of species formed during reactions involving this compound, researchers can confirm the identity of new compounds ucl.ac.uknih.gov. For example, dimeric 1-nitro-2-nitroso-4-phenylbutane was identified as a reaction product using mass spectrometric detection techniques nih.gov.

Mechanistic Tracing: MS can detect transient intermediates, which are crucial for understanding complex reaction pathways nih.gov. The ability of techniques like electrospray ionization mass spectrometry (ESI-MS) to directly analyze reaction mixtures makes it a powerful tool for monitoring charged intermediates nih.gov. This can provide insights into the transformations of this compound and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a widely used technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies mvpsvktcollege.ac.inbyjus.com. When a molecule absorbs IR radiation, its bonds vibrate (stretch or bend), and if these vibrations cause a change in the dipole moment, they are IR active mvpsvktcollege.ac.inbyjus.com.

For this compound, characteristic IR absorption bands can be observed:

N=O Stretching Vibration: The nitroso group (-N=O) exhibits a characteristic stretching vibration in the IR spectrum. For C-nitroso compounds, this band typically appears in the range of 1500-1600 cm⁻¹ for the monomer and at lower frequencies (e.g., 1200-1300 cm⁻¹) for the dimer due to the formation of a N-N bond in the dimer researchgate.netnih.govresearch-solution.com.

C-H Vibrations: The cyclohexane ring will show C-H stretching vibrations around 2850-3000 cm⁻¹ mvpsvktcollege.ac.in.

IR spectroscopy is also highly effective for monitoring the progress of chemical reactions wisc.edubyjus.comyoutube.com. By observing the disappearance of characteristic absorption bands of reactants and the appearance of new bands corresponding to products, researchers can track the conversion over time wisc.eduyoutube.com. For instance, in reactions where this compound is a reactant or product, the evolution of its distinctive N=O band can indicate the extent of the reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Dimer Dissociation and Concentration Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of electromagnetic radiation in the ultraviolet (200-350 nm) and visible (350-700 nm) regions of the spectrum mdpi.com. This technique is based on electronic transitions within molecules and is governed by Beer's Law, which states that the absorbance of a compound is proportional to its concentration and the pathlength of the light through the sample noaa.govanl.gov.

Nitroso compounds, including this compound, are known to exist in a monomer-dimer equilibrium. The monomeric form is typically blue, while the dimeric form is colorless or pale yellow researchgate.netresearch-solution.com. UV-Vis spectroscopy is an excellent tool for studying this equilibrium and monitoring the dissociation of the dimer to the monomer:

Dimer Dissociation: The monomeric C-nitroso compounds exhibit a characteristic absorption band in the visible region (around 680 nm), which is absent in the dimer researchgate.netresearch-solution.com. The dimeric form typically absorbs in the UV region (e.g., around 280-300 nm) research-solution.com. By monitoring the changes in absorbance at these specific wavelengths, researchers can quantify the extent of dimer dissociation as a function of temperature, concentration, or solvent research-solution.com.

Concentration Monitoring: Due to its adherence to Beer's Law, UV-Vis spectroscopy is widely used for the quantitative analysis and monitoring of the concentration of this compound in solution, especially when it is in its monomeric form or when the absorption of the dimer can be differentiated noaa.govmdpi.comanl.gov. This is crucial for kinetic studies and reaction monitoring.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical state of elements present on the outermost few nanometers (typically 1-10 nm) of a material's surface thermofisher.comcnrs.frunimi.itcarleton.edumalvernpanalytical.com.

The principle of XPS involves irradiating a sample with X-rays, which causes the ejection of core-level electrons (photoelectrons) malvernpanalytical.com. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy is calculated malvernpanalytical.com. The binding energies are characteristic of each element and are also sensitive to the chemical environment (oxidation state, bonding partners) of the atom, a phenomenon known as the "chemical shift" cnrs.frcarleton.edu.

While this compound itself is typically studied in solution or gas phase, XPS would be relevant if this compound or its derivatives were adsorbed onto a surface, involved in surface-catalyzed reactions, or incorporated into solid materials. In such scenarios, XPS could provide:

Elemental Composition: Confirm the presence and relative abundance of carbon, nitrogen, and oxygen on the surface thermofisher.comunimi.it.

Chemical State Analysis: Determine the oxidation state of the nitrogen atom in the nitroso group (N=O) and distinguish it from other nitrogen-containing functional groups (e.g., nitro, amine, oxime) that might be present as impurities or reaction products on a surface cnrs.frcarleton.edu.

Surface Interactions: Provide insights into how this compound interacts with a catalyst surface or other material surfaces, by observing shifts in binding energies that indicate changes in electron density due to bonding or adsorption thermofisher.com.

Dimerization and Oligomerization Phenomena in Nitrosocyclohexane Chemistry

Cis-Trans Isomerism and Azodioxycyclohexane Structures

Nitrosocyclohexane exists predominantly as a dimer, a structure formally named azodioxycyclohexane. This dimerization gives rise to geometric isomerism, resulting in two distinct forms: cis-azodioxycyclohexane and trans-azodioxycyclohexane. These isomers are not interconverted by simple rotation around the N-N bond but through a process of dissociation into monomeric this compound followed by recombination. researchgate.net

The formation of these isomers is subject to thermodynamic and kinetic control. At lower temperatures, the dimerization of this compound monomers is kinetically controlled, leading primarily to the formation of the cis-isomer. researchgate.net Conversely, at elevated temperatures, the equilibrium favors the thermodynamically more stable trans-isomer. researchgate.net The activation parameters for the formation of the cis-dimer from two monomer units indicate that the process is governed more by entropy than by enthalpy factors. researchgate.net

The structural assignment of these isomers can be reliably determined using infrared spectroscopy, as the cis and trans configurations exhibit characteristic absorption frequencies. researchgate.net

IsomerCommon NameFormation ConditionThermodynamic Stability
cis -Azodioxycyclohexanecis-dimerKinetically favored at low temperaturesLess stable
trans -Azodioxycyclohexanetrans-dimerThermodynamically favored at high temperaturesMore stable

Monomer-Dimer Equilibria and Dissociation Kinetics

In solution, this compound dimers exist in a dynamic equilibrium with their corresponding monomeric form. The interconversion between the cis and trans dimers proceeds exclusively through the dissociation into free monomer molecules, which then recombine. researchgate.net This dissociation is a crucial step, as the monomeric form is significantly more reactive, both thermally and photochemically, than the dimeric structures. researchgate.net For instance, monomeric this compound can thermally isomerize to cyclohexanone (B45756) oxime with high yield. researchgate.net

Kinetic studies of the cis-trans isomerization of azodioxycyclohexane in acetonitrile (B52724) at temperatures ranging from 0-60°C have confirmed this dissociation-recombination mechanism. researchgate.net Cross-over experiments have definitively shown that direct rotation around the N-N bond is not the pathway for isomerization. researchgate.net The dissociation kinetics for related aromatic C-nitroso compound dimers have been measured, revealing first-order kinetics with activation energies in the range of 126 kJ·mol⁻¹. mdpi.com While specific activation parameters for this compound dimer dissociation are not detailed in the provided sources, the general principles from related systems, such as 2,4,6-trialkylnitrosobenzenes, have been studied using techniques like time-dependent NMR spectroscopy and 2D-EXSY. rsc.org

Influence of Steric and Electronic Factors on Dimer Stability

The relative stability of the cis and trans dimers of this compound is dictated by a balance of steric and electronic effects. Generally, steric effects arise from non-bonded interactions that lead to the avoidance of spatial congestion. nih.govchemrxiv.org In the case of azodioxycyclohexane, the trans isomer is thermodynamically more stable, which can be attributed to the minimization of steric repulsion between the two bulky cyclohexyl groups. researchgate.net In the trans configuration, these groups are positioned on opposite sides of the central N-N bond, reducing steric strain.

Electronic effects, which involve factors like electron delocalization, also play a role in determining isomer stability. nih.govchemrxiv.org While steric hindrance often provides a straightforward explanation for the preference of a trans configuration, electronic factors can sometimes counteract this trend, leading to unexpected stability in cis or gauche forms in other molecular systems. nih.govamazonaws.com For azodioxycyclohexane, the greater thermodynamic stability of the trans form suggests that steric factors are the dominant influence. researchgate.net The stability of dimers in related systems, such as nitric-oxide synthases, is also influenced by the extent of intersubunit contacts and the buried surface area at the dimer interface, which are manifestations of both steric and electronic interactions. nih.gov

Aggregation Behavior in Solution and Solid State

The behavior of this compound in different phases is governed by the monomer-dimer equilibrium. In solution, the position of this equilibrium is influenced by the solvent. For analogous C-nitroso compounds, polar solvents like water can shift the equilibrium toward the more polar dimeric form. nih.gov

In the solid state, the aggregation behavior is dictated by crystal packing forces. The dimerization of C-nitroso compounds can occur directly in the crystal phase, and the efficiency of this solid-state reaction is highly dependent on the molecular arrangement and any orientational disorder within the crystal lattice. mdpi.com For example, studies on p-halogenonitrosobenzenes have shown that while some monomers produced by sublimation readily dimerize in the solid state, others with different packing arrangements react very slowly. mdpi.com This highlights the critical role of molecular aggregation and crystal structure in determining the chemical behavior in the solid phase. The final properties of organic solids are often determined by this "tertiary structure" of molecular aggregation, which is influenced by both the primary chemical structure and the secondary molecular conformation. semanticscholar.org While specific studies on the solid-state aggregation of this compound are not detailed, these principles from related compounds suggest that its solid-state form consists of packed dimers, with the monomer-dimer equilibrium being significantly less dynamic than in solution.

Reactivity of Nitric Oxide with this compound Dimers

The dimer of this compound, also referred to as bisthis compound, reacts with nitric oxide (NO). When nitric oxide is introduced into a cyclohexane (B81311) solution of the dimer, an exothermic reaction occurs, indicated by a rise in temperature. acs.org Kinetic analysis of this reaction suggests that the rate is zero-order with respect to the concentration of nitric oxide, implying that NO is not involved in the rate-determining step. acs.org This observation has led to the proposal that the initial step of the reaction involves the formation of a complex between nitric oxide and this compound. acs.org

Infrared spectroscopy of the reaction mixture provides further evidence for this interaction. The characteristic nitroso band of the dimer broadens and is modified upon contact with nitric oxide, and new bands corresponding to nitro and nitrate (B79036) products begin to appear. acs.org The reaction ultimately yields several products, including nitrocyclohexane (B1678964) and cyclohexyl nitrate. acs.org The reactivity of nitric oxide is often complex; it is a relatively nonreactive radical that can react directly with transition metals or other radicals. nih.gov Its reaction with the this compound dimer likely proceeds through intermediates generated from the initial complexation or dissociation of the dimer. acs.orgnih.gov

Synthetic Utility and Transformative Applications of Nitrosocyclohexane

Role as an Intermediate in Industrial and Fine Chemical Synthesis

Precursor to Cyclohexanone (B45756) Oxime for Caprolactam and Nylon-6 Production

Nitrosocyclohexane is an important intermediate in the industrial production of cyclohexanone oxime, which is subsequently converted to caprolactam (C₆H₁₁NO), the primary monomer for Nylon-6 (poly(caprolactam)). nih.govwikipedia.orgatamankimya.comnih.govnih.gov The global demand for caprolactam is substantial, with projections indicating a continued increase in the coming years. nih.gov

The conventional industrial route for cyclohexanone oxime (C₆H₁₁NO) production often involves the reaction of cyclohexanone with hydroxylamine. wikipedia.orgnih.gov However, an alternative and industrially significant method involves the reaction of cyclohexane (B81311) with nitrosyl chloride, a free-radical process that can produce cyclohexanone oxime with advantages in feedstock cost, as cyclohexane is generally cheaper than cyclohexanone. wikipedia.org In some advanced processes, the hydrogenation of nitrocyclohexane (B1678964) (C₆H₁₁NO₂) can yield cyclohexanone oxime, with this compound potentially formed as an intermediate. researchgate.netrsc.org

The industrial significance of this pathway is summarized in the table below:

CompoundRole in ProductionKey Transformation
This compoundIntermediateConversion to Cyclohexanone Oxime
Cyclohexanone OximeIntermediateBeckmann Rearrangement
CaprolactamMonomerPolymerization to Nylon-6
Nylon-6Final ProductRing-opening polymerization of Caprolactam

Synthesis of N-Hydroxyamino Acid Derivatives

This compound, particularly its chlorinated derivative, 1-chloro-1-nitrosocyclohexane (B1632812) (C₆H₁₀ClNO), serves as a practical electrophilic aminating reagent for the synthesis of N-hydroxyamino acid derivatives. thieme-connect.deresearchgate.netnih.govdocumentsdelivered.comcapes.gov.br This utility is particularly notable in asymmetric synthesis, where it can be employed to generate diastereomerically pure N-hydroxyamino acid derivatives. thieme-connect.deresearchgate.net For instance, successive treatment of N-acylsultams with sodium hexamethyldisilazanide and then 1-chloro-1-nitrosocyclohexane, followed by acidic hydrolysis of the intermediate nitrone, can produce these valuable compounds. thieme-connect.deresearchgate.net This method provides a route to α-(hydroxyamino) acids. thieme-connect.de

Participation in Complex Organic Transformations

Stereoselective and Regioselective Reactions

This compound and its derivatives are involved in reactions exhibiting stereoselectivity and regioselectivity. The nitroso group can act as an electrophilic atom, and its reactions with various substrates can lead to the formation of specific isomers. ucl.ac.uk For example, 1-chloro-1-nitrosocyclohexane has been utilized as an electrophilic aminating reagent in the stereoselective synthesis of α-amino acids. documentsdelivered.comcore.ac.ukacs.orgresearchgate.net The electrophilic amination of carbanions using chiral α-chloro-α-nitroso reagents, such as those derived from this compound, offers a method for reagent-controlled stereoselective amination, which is advantageous due to the higher availability of achiral nucleophilic substrates. core.ac.ukresearchgate.net These reactions can lead to products like allyl oxime ethers with controlled regioselectivity. core.ac.ukresearchgate.net

Diversity-Oriented Synthesis Strategies

The reactivity of the nitroso group in compounds like this compound makes them valuable in diversity-oriented synthesis (DOS) strategies. ucl.ac.uknih.gov DOS aims to generate libraries of small molecules with broad skeletal and stereochemical diversity, contrasting with target-oriented synthesis or combinatorial chemistry that focus on precise or dense regions of chemical space. nih.govwikipedia.orgunits.it The ability of nitroso compounds to participate in reactions such as 1,3-dipolar cycloadditions, often via intermediate nitrones, allows for the construction of diverse molecular scaffolds. ucl.ac.uk The intramolecular ene reactions of functionalized nitroso compounds can lead to product nitrones that can be trapped in various modes, contributing to the generation of structurally diverse compounds. ucl.ac.uk

Applications in Isotopic Labeling Studies

While direct information on this compound's specific application in isotopic labeling studies was not extensively detailed, its chlorinated analogue, 1-chloro-1-nitrosocyclohexane, has been explicitly prepared as an electrophilic aminating reagent for the stereoselective synthesis of α-(¹⁵N)amino acids. documentsdelivered.com This indicates its potential, or the potential of closely related nitroso compounds, in introducing isotopic labels (such as ¹⁵N) into organic molecules, which is crucial for mechanistic studies, tracking metabolic pathways, and developing labeled standards for analytical purposes. chemrxiv.org

Development of Novel Reagents and Catalysts

The distinct chemical properties of this compound and related nitroso compounds have led to their application in the design and development of innovative reagents and the optimization of catalytic processes. These applications leverage their ability to act as electrophilic nitrogen sources or as key intermediates in multi-step transformations.

This compound as an Electrophilic Aminating Reagent

One of the most notable applications of this compound derivatives in reagent development is exemplified by 1-chloro-1-nitrosocyclohexane (C6H10ClNO). This compound serves as a convenient and effective electrophilic nitrogen source in various organic reactions. Its reactivity allows for the introduction of nitrogen functionalities into diverse substrates, facilitating the synthesis of complex molecules. For instance, 1-chloro-1-nitrosocyclohexane has demonstrated broad reactivity with different functional groups, including allylic alkenes, leading to products such as cyclohexylidene-N-(2-phenyl)-prop-1-en-3-yl nitrone hydrochloride with a reported yield of 76%. sci-hub.se

Beyond simple functionalization, this reagent has been effectively utilized in the synthesis of polyhydroxylated cyclohexyl derivatives, various alkaloids, and amino acids. sci-hub.se Its participation in Diels-Alder cycloaddition reactions with dienes, such as 1,3-butadiene, further underscores its utility in constructing intricate cyclic and heterocyclic systems. sci-hub.se

Role in Asymmetric Synthesis

The development of stereoselective synthetic methodologies is a cornerstone of modern organic chemistry. In this context, 1-chloro-1-nitrosocyclohexane has emerged as a crucial reagent for asymmetric synthesis, particularly in the preparation of chiral amino acids. Wolfgang Oppolzer and co-workers demonstrated its application as an electrophilic nitrogen source in the asymmetric synthesis of amino acids and α-hydroxyamino acids. sci-hub.seresearchgate.net

A key finding involves the successive treatment of N-alkylsultams with Sodium Hexamethyldisilazide (NaN(SiMe3)2) followed by 1-chloro-1-nitrosocyclohexane. This sequence yields diastereomerically pure crystalline N-hydroxy amino acids. sci-hub.se This methodology highlights the capacity of 1-chloro-1-nitrosocyclohexane to enable the highly controlled introduction of nitrogen, crucial for building stereochemically defined molecules.

Involvement in Catalytic Transformations

While this compound itself is primarily a reagent or intermediate rather than a catalyst, its transformations are central to the development and optimization of novel catalytic processes. A significant example is its role as an intermediate in the highly efficient hydrogenation of nitrocyclohexane (C6H11NO2) to cyclohexanone oxime (C6H11NO), a critical precursor for caprolactam production. acs.org

Under optimized conditions, a NiTi-2 catalyst with a high amount of oxygen vacancies achieved remarkable results in the hydrogenation of nitrocyclohexane, demonstrating the direct impact of catalyst design on the efficient utilization of this compound as an intermediate. acs.org

Table 1: Performance of NiTi-LDH Catalyst in Nitrocyclohexane Hydrogenation to Cyclohexanone Oxime acs.org

Catalyst TypeNitrocyclohexane Conversion (%)Cyclohexanone Oxime Selectivity (%)Key Feature
NiTi-2 (Ov-rich)99.8490.71Oxygen Vacancies (Ov)

This demonstrates how understanding the reactivity of intermediates like this compound guides the development of advanced catalytic materials for industrial applications.

Q & A

Q. What are the established methods for synthesizing nitrosocyclohexane, and how do reaction conditions influence product distribution?

this compound can be synthesized via two primary routes:

  • Nitrosyl chloride reaction : Cyclohexane reacts with nitrosyl chloride under nitrogen entrainment and irradiation to yield this compound dimer (30–50% yield) alongside minor cyclohexanone oxime hydrochloride. Rapid gas flow prevents HCl accumulation, minimizing isomerization .
  • Catalytic oxidation : Rhodium-carbon nanotube (RhCNT) hybrids oxidize N-cyclohexylhydroxylamine to this compound in 93% yield without isomerization, even with Cα-protons present. This method avoids classical tautomerization pathways .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its dimeric form?

  • X-ray crystallography : The dimer crystallizes in a triclinic system (space group P1ˉ\bar{1}), with a planar CNO–O′N′C′ core and trans-configuration of oxygen atoms. Cyclohexane rings adopt chair conformations .
  • Spectroscopy : Ultraviolet (UV) analysis at 290 nm confirms dimer concentration via Beer's Law compliance in methanol or cyclohexane . Infrared (IR) spectroscopy identifies key bands (e.g., 8.28 μm for nitroso groups) and detects intermediates like nitric oxide adducts .

Q. Under what conditions does this compound isomerize to cyclohexanone oxime, and how is this process monitored experimentally?

Isomerization occurs in acidic or basic media but is suppressed in non-polar solvents like cyclohexane. For example:

  • Base-catalyzed isomerization : Pyridine or cyclohexylamine accelerates conversion to oxime, which is quantified via IR after catalyst removal .
  • Solvent effects : In pure cyclohexane, isomerization is negligible even with catalysts, as shown by kinetic studies using UV/IR methods .

Advanced Research Questions

Q. What kinetic and mechanistic insights explain the reaction of this compound with nitric oxide?

  • Rate constants : The reaction follows zero-order kinetics in nitric oxide, with activation entropy (ΔS‡ ≈ +20 gibbs/mol) suggesting a loose transition state. High-pressure conditions (0.5–6 atm) and temperatures (25–51°C) favor cyclohexyl nitrate and nitrocyclohexane formation .
  • Mechanism : Nitric oxide forms a transient adduct with this compound, which rearranges to a diazonium nitrate intermediate before homolytic cleavage yields radicals. These react with nitrogen oxides to form final products .

Q. How do catalytic systems like RhCNT nanohybrids suppress this compound isomerization during synthesis?

RhCNT stabilizes the nitroso group via surface interactions, preventing tautomerization to oxime even in protic solvents. This contrasts with traditional methods where acid/base catalysts promote isomerization .

Q. How can contradictory reports on this compound stability under radiation be resolved?

  • vs. 12 : While non-radioactive conditions show no isomerization in cyclohexane , gamma irradiation of nitric oxide/cyclohexane mixtures degrades this compound into nitrocyclohexane and cyclohexyl nitrate, with no detectable dimer . Differences arise from radical-mediated pathways in irradiated systems versus thermal/acid-base mechanisms.

Q. What role do acid/base catalysts play in modulating this compound reactivity?

  • Acid catalysis : Protonation of the nitroso group enhances electrophilicity, accelerating nucleophilic attack (e.g., by water) to form oxime.
  • Base catalysis : Deprotonation of intermediates facilitates rearrangement. For example, pyridine removes HCl byproducts, shifting equilibrium toward oxime .

Q. What experimental evidence supports the existence of nitric oxide-nitrosocyclohexane adducts?

IR spectra show broadening of the nitroso band (8.28 μm) and new peaks at 5.5 μm (nitrate) and 6.10 μm (nitro) upon nitric oxide addition. Water washing regenerates the original dimer spectrum, confirming reversible adduct formation .

Q. How can stereoselective synthesis of isotopically labeled this compound derivatives be achieved?

  • Isotope labeling : 1-Chloro-1-[15N]this compound is synthesized using Oppolzer’s glycine template, enabling enantioselective production of 13C/15N-labeled L-proline .
  • Stereoisomer control : Substituent steric effects and solvent polarity influence cis/trans azo dioxide equilibria, with trans isomers being more stable by ~2.4 kcal/mol .

Q. What methodological best practices ensure accurate quantification of this compound in complex matrices?

  • Sample handling : Quench reactions rapidly (e.g., cold methanol at -10°C) to arrest isomerization .
  • Cross-validation : Combine UV (290 nm) and IR analyses to distinguish dimer from oxime or nitrate byproducts .

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